molecular formula C13H10Cl2F3N3O3 B104449 Carfentrazone CAS No. 128621-72-7

Carfentrazone

Cat. No. B104449
M. Wt: 384.13 g/mol
InChI Key: YHKBGVDUSSWOAB-UHFFFAOYSA-N
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Description

Carfentanil is a synthetic opioid that is part of the fentanyl family, known for its extreme potency and high affinity for mu-opioid receptors in the brain. It is used legally as an anesthetic for large animals but has also been implicated in numerous fatal intoxications when used illicitly as a recreational drug . Carfentanil has been found as an adulterant in other illicit drugs and counterfeit pharmaceuticals, contributing to the opioid crisis . Its recreational use has been confirmed through laboratory testing, indicating its presence in the illicit drug supply .

Synthesis Analysis

The synthesis of carfentanil has been a subject of interest due to its potential use as a chemical weapon and its illegal use as a recreational drug. Different synthesis methods can be identified based on the chemical impurity profile of the final product . The primary metabolites of carfentanil have been synthesized and structurally confirmed, which aids in the analysis of biomedical samples from human exposures .

Molecular Structure Analysis

Carfentanil's molecular structure allows it to bind with high affinity to mu-opioid receptors. Studies using radiolabeled carfentanil ([3H]carfentanil) have shown that it selectively labels these receptors in both human and rat brain tissue homogenates . The molecular kinetic rate constants determined in vitro are useful for interpreting PET scanning data, which further supports the specificity of carfentanil for mu-opioid receptors .

Chemical Reactions Analysis

The metabolism of carfentanil in humans involves N-dealkylation and monohydroxylation of the piperidine ring, with the formation of several metabolites. Notably, ester hydrolysis is not a major metabolic pathway for carfentanil . The metabolites have been shown to retain significant mu-opioid receptor functional activity, which is relevant for understanding the drug's potency and effects .

Physical and Chemical Properties Analysis

Carfentanil is characterized by its extraordinary potency, which is reflected in its pharmacotoxicological effects. Due to its potency, reversing carfentanil-induced respiratory depression often requires multiple or higher doses of naloxone compared to other opioids . The physical properties of carfentanil, such as its ability to be absorbed through injection, insufflation, or inhalation, contribute to its high risk of toxicity . Detection of carfentanil requires specific and sensitive analytical methods, which are not commonly available in hospitals .

Scientific Research Applications

Weed Control in Agricultural Settings

  • Silvery-thread Moss Control in Golf Courses : Carfentrazone is effective for controlling silvery-thread moss in creeping bentgrass putting greens. Treatments with carfentrazone alone and in combination with nitrogen and topdressing significantly reduced moss populations (Borst, McElroy, & Breeden, 2010).
  • Herbicide in Corn, Wheat, and Soybean : Carfentrazone-ethyl (CF-E) is used as a herbicide in corn, wheat, and soybean. Its degradation under aerobic aquatic conditions results in a cascade of acidic degradation products, indicating its environmental impact and fate (Elmarakby, Supplee, & Cook, 2001).
  • Impact on Soil Microbiology and Wheat Yield : Carfentrazone-ethyl adversely affects soil microorganisms, enzyme activities, and wheat yields, especially at higher doses (Tomkiel et al., 2018).
  • Weed Control in Sugarcane and Wheat : Carfentrazone-ethyl demonstrates efficacy in controlling various weed species in sugarcane and wheat crops, indicating its role in agricultural weed management (Christoffoleti et al., 2006).
  • Rice Cultivation : In rice cultivation, carfentrazone-ethyl effectively controls weeds and enhances yield attributes (Singh et al., 2013).

Environmental and Safety Aspects

  • Dissipation and Residues in Wheat and Soil : The rapid dissipation of carfentrazone-ethyl in soil and its low residue levels in wheat grains suggest its safety for use in wheat cultivation (Han et al., 2007).
  • Aquatic Plant Management : Carfentrazone-ethyl's effect on aquatic macrophytes underscores its potential impact on aquatic plant management (Glomski, Poovey, & Getsinger, 2006).

Mode of Action and Resistance

  • Genetic Resistance in Wheat : Understanding the genetic resistance loci in wheat against carfentrazone-ethyl provides insights into the development of herbicide-resistant wheat varieties (Shi et al., 2020).
  • Influence of Environmental Conditions : Research on the influence of shade and irrigation on carfentrazone-ethyl's efficacy in crops like corn, soybean, and wheat highlights the environmental factors affecting herbicide performance (Thompson & Nissen, 2002).
  • Selective Mode of Action : The selective mode of action of carfentrazone-ethyl in differentiating between crops and weeds provides a basis for its use as a targeted herbicide (Dayan, Duke, Weete, & Hancock, 1997).

Safety And Hazards

Carfentrazone is harmful if swallowed or absorbed through the skin . It causes moderate eye irritation . Avoid contact with eyes, skin, or clothing . Wash thoroughly with soap and water after handling and before eating, drinking, chewing gum, using tobacco, or using the toilet . Remove and wash contaminated clothing before reuse .

Future Directions

Carfentrazone-ethyl is being evaluated by turf researchers and proven effective in field use . It works by inhibiting a key enzyme in moss chlorophyll production . It is formulated to be gentle on turf . QuickSilver, a product containing carfentrazone-ethyl, won’t harm creeping bentgrass greens and tees .

properties

IUPAC Name

2-chloro-3-[2-chloro-5-[4-(difluoromethyl)-3-methyl-5-oxo-1,2,4-triazol-1-yl]-4-fluorophenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Cl2F3N3O3/c1-5-19-21(13(24)20(5)12(17)18)10-3-6(2-8(15)11(22)23)7(14)4-9(10)16/h3-4,8,12H,2H2,1H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHKBGVDUSSWOAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)N1C(F)F)C2=C(C=C(C(=C2)CC(C(=O)O)Cl)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Cl2F3N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10869766
Record name Carfentrazone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10869766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

384.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Carfentrazone

CAS RN

128621-72-7
Record name Carfentrazone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=128621-72-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carfentrazone [ISO]
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Carfentrazone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10869766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzenepropanoic acid, α,2-dichloro-5-[4-(difluoromethyl)-4,5-dihydro-3-methyl-5-oxo-1H-1,2,4-triazol-1-yl]-4-fluoro
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CARFENTRAZONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WAH5515N4U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

To a reaction flask was added a mixture of 156 g of 1-(5-amino-4-chloro-2-fluorophenyl)-4-difluoromethyl-3-methyl-1H-1,2,4-triazol-5-one and 700 g of acetone. The mixture was stirred and dissolved, and then 50 g of hydrogen chloride was introduced while maintaining a temperature between 0˜5° C. 500 g of acrylic acid, 6 g of cuprous chloride and 12 g of lithium chloride were successively added. Then 115 g of a 45% aqueous solution of sodium nitrite was added dropwise below a liquid level. After the adding was completed, the mixture was stirred for additional 0.5 hour. The reaction mixture was concentrated under reduced pressure. The residue was diluted with 1000 ml of methyl benzene, washed with 300 ml of water and twice with 300 ml of a 5% diluted hydrochloride acid and then with 400 ml of water, and then concentrated under reduced pressure. After cooling, crystallized products were collected by filtration and dried, to give 174 g of 2-chloro-3-{2-chloro-5-[4-(difluoromethyl)-4,5-dihydro-3-methyl-5-oxo-1H-1,2,4-triazol-1-yl]-4-fluorophenyl}propionic acid as white solids with a purity of 98.6%.
Quantity
700 g
Type
solvent
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step Two
Quantity
500 g
Type
reactant
Reaction Step Three
[Compound]
Name
cuprous chloride
Quantity
6 g
Type
reactant
Reaction Step Three
Quantity
12 g
Type
reactant
Reaction Step Three
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a reaction flask was added a mixture of 156 g of 1-(5-amino-4-chloro-2-fluorophenyl)-4-difluoromethyl-3-methyl-1H-1,2,4-triazol-5-one and 800 g of acetone. The mixture was stirred and dissolved, and then 50 g of hydrogen chloride was introduced while maintaining a temperature between 0˜5° C. 500 g of acrylic acid, 6 g of cuprous chloride and 11 g of potassium chloride were successively added. Then 115 g of a 45% aqueous solution of sodium nitrite was added dropwise below a liquid level. After the adding was completed, the mixture was stirred for additional 0.5 hour. The reaction mixture was concentrated under reduced pressure. The residue was diluted with 1000 ml of methyl benzene, washed with 300 ml of water and twice with 300 ml of a 5% diluted hydrochloride acid and then with 400 ml of water, and then concentrated under reduced pressure. After cooling, crystallized products were collected by filtration and dried, to give 168 g of 2-chloro-3-{2-chloro-5-[4-(difluoromethyl)-4,5-dihydro-3-methyl-5-oxo-1H-1,2,4-triazol-1-yl]-4-fluorophenyl}propionic acid as white solids with a purity of 98.2%.
Quantity
800 g
Type
solvent
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step Two
Quantity
500 g
Type
reactant
Reaction Step Three
[Compound]
Name
cuprous chloride
Quantity
6 g
Type
reactant
Reaction Step Three
Quantity
11 g
Type
reactant
Reaction Step Three
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Carfentrazone
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Carfentrazone
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Carfentrazone
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Carfentrazone

Citations

For This Compound
6,410
Citations
FE Dayan, SO Duke, JD Weete… - Pesticide …, 1997 - Wiley Online Library
… sites for similar oxidative degradation of carfentrazone-ethyl. … While injury to the foliage of carfentrazone-treated plants is … the herbicidal activity of carfentrazone-ethyl on soybean cv. “…
Number of citations: 115 onlinelibrary.wiley.com
G Singh, VP Singh, M Singh - Indian Journal of Weed Science, 2004 - indianjournals.com
… that of carfentrazoneethyl at 15 and 25 g ha-'. The grain yields recorded with carfentrazone-ethyl … investigation was undertaken to study the performance of carfentrazone-ethyl in wheat. …
Number of citations: 25 www.indianjournals.com
S Singh, SS Punia, A Yadav, VS Hooda - 2011 - indianjournals.com
… carfentrazone+metsulfuron with 0.2% NIS or carfentrazone alone was transient and caused no reduction in crop yield. The premix of carfentrazone… ,4- D, metsulfuron or carfentrazone. In …
Number of citations: 44 www.indianjournals.com
DJ Lyon, A Kniss, SD Miller - Weed Technology, 2007 - cambridge.org
… Grain and forage millets were recently added to carfentrazone product … of carfentrazone applied POST with tank-mix partners for weed control in proso and foxtail millet. Carfentrazone …
Number of citations: 36 www.cambridge.org
MA Baghestani, E Zand, S Soufizadeh, N Bagherani… - Crop Protection, 2007 - Elsevier
… Florasulam plus flumetsulam, and 2,4-D plus carfentrazone-… 2,4-D plus carfentrazone-ethyl is a mixture of phenoxyacetics … and 2,4-D plus carfentrazone-ethyl could provide better control …
Number of citations: 57 www.sciencedirect.com
JT Brosnan, GK Breeden, GM Henry, FR Walls - Weed Technology, 2012 - cambridge.org
… In TN, sulfentrazone plus metsulfuron and carfentrazone plus … , carfentrazone plus metsulfuron controlled ground ivy 5 to 32% 7 DAT and 23 to 93% 14 DAT. In TX, carfentrazone plus …
Number of citations: 11 www.cambridge.org
SS Punia, B Kamboj, SD Sharma, A Yadav… - Indian Journal of Weed …, 2006 - isws.org.in
Post-emergence application of carfentrazone at 20 g ha-I provided 92-100'% control of all broadleaf weeds including hard to control weeds Malwa parvif/ora ane Convolvllilis arvel/sis in …
Number of citations: 22 isws.org.in
SD Sharma, M Singh - HortScience, 2007 - journals.ashs.org
… conducted to evaluate the potential of carfentrazone as a tank-mixed partner with glyphosate. Therefore, the objective of the study was to evaluate carfentrazone as a potential tank-…
Number of citations: 22 journals.ashs.org
DB Yadav, SS Punia, A Yadav, R Lal - Indian journal of weed science, 2009 - isws.org.in
… sulfosulfuron with carfentrazone were at par with carfentrazone alone and … carfentrazone were at par with sulfosulfuron alone, all other check herbicidal treatments (except carfentrazone …
Number of citations: 17 www.isws.org.in
WM Thompson, SJ Nissen - Weed Science, 2000 - cambridge.org
… Percent parent carfentrazone remaining was the ratio of carfentrazone-ethyl plus carfentrazone… mays to carfentrazone and may account for lack of carfentrazone translocation. Zea mays …
Number of citations: 39 www.cambridge.org

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